

In-Depth Technical Guide: N1, N10-Diacetyl triethylenetetramine-d4

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N10-Diacetyl triethylenetetramine-d4 is the deuterated form of N1,N10-diacetyl triethylenetetramine (DAT), a major metabolite of the copper-chelating agent triethylenetetramine (TETA). TETA is a drug used in the treatment of Wilson's disease and is also under investigation for its potential therapeutic effects in cancer and diabetes. The deuterated analog serves as an essential internal standard for the accurate quantification of DAT in biological samples during pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of the core technical aspects of N1,N10-Diacetyl triethylenetetramine-d4, including its structure, synthesis, and role in the context of polyamine metabolism.

Core Data Presentation Physicochemical Properties



Property	Value	Source
Chemical Formula	C10H18D4N4O2	[1]
Molecular Weight	234.3 g/mol	[2]
Chemical Name	N,N'-(((Ethane-1,2-diyl-d4)bis(azanediyl))bis(ethane-2,1-diyl))diacetamide	[1]
Synonyms	N1,N10- Diacetyltriethylenetetramine-d4	[1]
Labeled Atom	Deuterium (d4)	[3]

Representative Analytical Data

While a specific Certificate of Analysis for N1,N10-Diacetyl triethylenetetramine-d4 is not publicly available, the following table outlines the expected analytical data based on methods used for the non-deuterated analog and general principles of mass spectrometry for deuterated compounds.

Analytical Technique	Expected Data
Mass Spectrometry (MS)	The mass spectrum would show a parent ion peak at m/z 235.3 [M+H]+, which is 4 mass units higher than the non-deuterated analog (m/z 231.3).
Nuclear Magnetic Resonance (NMR) Spectroscopy	The 1H NMR spectrum would be similar to the non-deuterated analog, but with a reduced integration for the signals corresponding to the deuterated ethane-1,2-diyl group. The 2H (Deuterium) NMR would show a signal corresponding to the deuterated position.
Purity (by HPLC)	Typically >98% for use as a reference standard.

Experimental Protocols



Synthesis of N1,N10-Diacetyl triethylenetetramine-d4

A detailed, step-by-step synthesis protocol for N1,N10-Diacetyl triethylenetetramine-d4 is not readily available in the public domain. However, a general method can be inferred based on the synthesis of its non-deuterated counterpart and standard organic chemistry procedures for acetylation of amines. The synthesis would likely involve the acetylation of triethylenetetramine-d4.

Materials:

- Triethylenetetramine-d4
- Acetic anhydride
- A suitable solvent (e.g., dichloromethane, tetrahydrofuran)
- A base (e.g., triethylamine, pyridine) to neutralize the acetic acid byproduct
- Reagents for workup and purification (e.g., water, brine, sodium bicarbonate solution, drying agent like sodium sulfate, silica gel for chromatography)

Procedure (General Outline):

- Dissolution: Dissolve triethylenetetramine-d4 and a base in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Acetylation: Cool the solution in an ice bath and slowly add acetic anhydride dropwise with stirring.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: Once the reaction is complete, quench the reaction by adding water or a saturated solution of sodium bicarbonate. Extract the product into an organic solvent. Wash the organic layer with water and brine.



- Purification: Dry the organic layer over a suitable drying agent, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
- Characterization: Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.

Quantitative Analysis by LC-MS/MS

N1,N10-Diacetyl triethylenetetramine-d4 is primarily used as an internal standard for the quantification of N1,N10-diacetyl triethylenetetramine in biological matrices like plasma and urine. Below is a representative LC-MS/MS protocol adapted from methods for the non-deuterated analog.

- 1. Sample Preparation (Protein Precipitation):
- To 100 μL of plasma or urine sample, add a known concentration of N1,N10-Diacetyl triethylenetetramine-d4 as the internal standard.
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.
- 2. LC-MS/MS Conditions:
- LC Column: A C18 or a cyano column is typically used.[3]
- Mobile Phase: A gradient or isocratic elution with a mixture of water and acetonitrile containing an ion-pairing agent like heptafluorobutyric acid (HFBA) or a buffer like ammonium acetate.



- Flow Rate: Typically in the range of 0.2-0.5 mL/min.
- Injection Volume: 5-20 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
- MRM Transitions:
 - N1,N10-diacetyl triethylenetetramine (Analyte): Q1 (m/z 231.3) -> Q3 (product ion)
 - N1,N10-Diacetyl triethylenetetramine-d4 (Internal Standard): Q1 (m/z 235.3) -> Q3 (corresponding product ion)

3. Data Analysis:

 The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the non-deuterated standard.

Signaling Pathway and Experimental Workflows Triethylenetetramine Metabolism Pathway

The metabolic conversion of triethylenetetramine to N1,N10-diacetyl triethylenetetramine is a key pathway in its pharmacology. This acetylation is primarily catalyzed by the enzyme spermidine/spermine N1-acetyltransferase (SSAT1).[4]



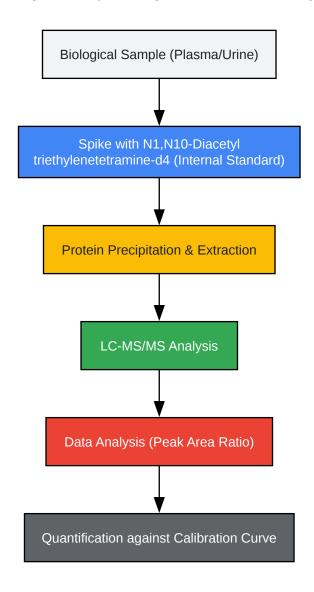
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Caption: Metabolic pathway of Triethylenetetramine to its acetylated metabolites.



Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of N1,N10-diacetyl triethylenetetramine in a biological sample using its deuterated analog as an internal standard.



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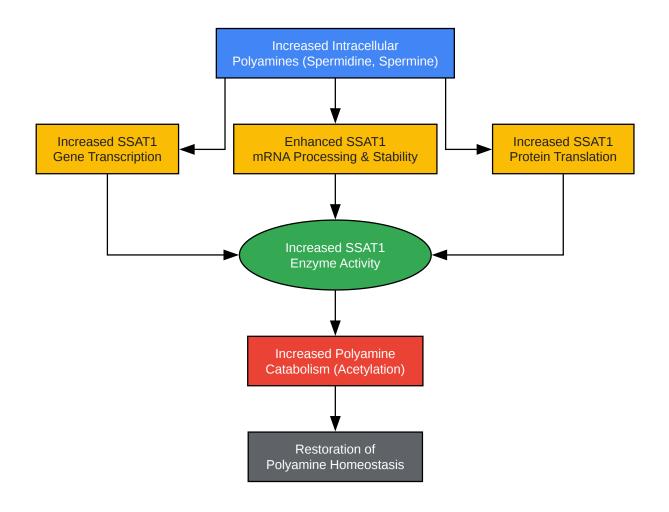
Caption: Workflow for quantitative analysis using an internal standard.

Spermidine/Spermine N1-acetyltransferase (SSAT1) Signaling

The activity of SSAT1 is tightly regulated and plays a crucial role in polyamine homeostasis. Elevated levels of polyamines, such as spermidine and spermine, can induce the expression



and activity of SSAT1, leading to a feedback mechanism that controls intracellular polyamine concentrations. This regulation occurs at multiple levels, including transcription, mRNA processing, and translation.[5][6]



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Caption: Regulation of SSAT1 activity by intracellular polyamine levels.

Conclusion

N1,N10-Diacetyl triethylenetetramine-d4 is a critical tool for researchers and drug development professionals working with triethylenetetramine and its metabolites. Its use as an internal standard ensures the reliability and accuracy of quantitative bioanalytical methods. Understanding its properties, the experimental protocols for its use, and the biological pathways it is involved in is essential for advancing research in areas such as Wilson's disease, cancer, and diabetes.



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